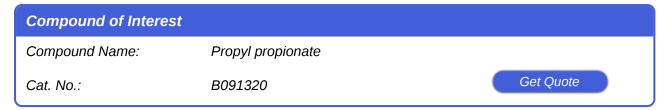


Thermodynamic Properties of Liquid Propyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid **propyl propionate**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and formulation. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes the interplay of these properties.

Quantitative Thermodynamic Data

The following tables summarize the essential thermodynamic properties of liquid **propyl propionate** at various temperatures. These values have been compiled from critically evaluated data.

Table 1: Density of Liquid Propyl Propionate



Temperature (K)	Density (g/cm³)
293.15	0.885
298.15	0.881
303.15	0.876
313.15	0.867
323.15	0.858

Table 2: Dynamic and Kinematic Viscosity of Liquid Propyl Propionate

Temperature (K)	Dynamic Viscosity (mPa·s)	Kinematic Viscosity (mm²/s)
293.15	0.73	0.825
303.15	0.63	0.719
313.15	0.55	0.635
323.15	0.48	0.559

Note: Kinematic viscosity is calculated using the density values from Table 1.

Table 3: Vapor Pressure of Liquid Propyl Propionate

Temperature (K)	Vapor Pressure (kPa)
293.15	1.99
303.15	3.38
313.15	5.51
323.15	8.64
395.05 (Boiling Point)	101.325



Table 4: Surface Tension of Liquid Propyl Propionate

Temperature (K)	Surface Tension (mN/m)
293.15	24.7
303.15	23.6
313.15	22.5
323.15	21.4

Table 5: Heat Capacity and Thermal Conductivity of Liquid **Propyl Propionate**[1][2]

Temperature (K)	Liquid Phase Heat Capacity (J/mol·K)	Thermal Conductivity (W/m·K)
298.15	229.0[2]	0.135
300	-	0.134
350	-	0.124
400	-	0.114
450	-	0.104
500	-	0.094

Note: Experimental data for the liquid phase heat capacity of **propyl propionate** is limited. The provided value is at 298.15 K.[2] The thermal conductivity data is based on evaluated data from the NIST TRC Web Thermo Tables.[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid **propyl propionate**.

Density Measurement

Methodology: Pycnometer Method



The density of liquid **propyl propionate** can be accurately determined using a pycnometer, a glass flask with a precise volume.[3][4][5][6][7]

Apparatus:

- Pycnometer (e.g., 25 mL or 50 mL)
- Analytical balance (readability to ±0.0001 g)
- Constant temperature bath
- Thermometer
- Cleaning solvents (e.g., acetone, distilled water)

Procedure:

- Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and then distilled water, followed by drying. The empty, dry pycnometer with its stopper is weighed on the analytical balance.
- Determination of Pycnometer Volume: The pycnometer is filled with a reference liquid of
 known density, typically distilled water, and placed in a constant temperature bath until it
 reaches thermal equilibrium. The stopper is inserted, allowing excess liquid to escape
 through the capillary. The exterior of the pycnometer is carefully dried, and it is weighed
 again. The volume of the pycnometer is calculated using the mass and known density of the
 water at that temperature.
- Measurement of Propyl Propionate: The calibrated pycnometer is emptied, dried, and then filled with propyl propionate. The same procedure of thermal equilibration, filling, drying, and weighing is followed.
- Calculation: The density of the propyl propionate is calculated by dividing the mass of the propyl propionate by the calibrated volume of the pycnometer.

Viscosity Measurement

Methodology: Capillary Viscometer



The viscosity of liquid **propyl propionate** can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde type.[8][9][10][11]

Apparatus:

- Capillary viscometer
- Constant temperature bath
- Stopwatch
- Pipette or syringe for filling

Procedure:

- Preparation: The viscometer is cleaned and dried. A known volume of propyl propionate is introduced into the viscometer.
- Thermal Equilibration: The viscometer is vertically mounted in a constant temperature bath until the sample reaches the desired temperature.
- Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to fall from the upper to the lower timing mark under gravity is measured with a stopwatch.
- Calculation: The kinematic viscosity (v) is calculated using the equation: v = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta = v * \rho$.

Vapor Pressure Measurement

Methodology: Ebulliometry

Ebulliometry involves measuring the boiling point of the liquid at different controlled pressures. [12][13][14][15][16]

Apparatus:



- Ebulliometer
- Pressure control and measurement system (manometer, pressure transducer)
- · Heating mantle
- Temperature measurement device (calibrated thermometer or thermocouple)

Procedure:

- Sample Charging: The ebulliometer is charged with a pure sample of **propyl propionate**.
- Pressure Setting: The system is connected to a pressure control system, and the desired pressure is set and maintained.
- Heating and Equilibration: The liquid is heated to its boiling point. The apparatus is designed
 to ensure that the vapor and liquid are in equilibrium at the point of temperature
 measurement. The temperature is recorded once it stabilizes.
- Data Collection: The boiling temperature is recorded for a range of pressures.
- Data Analysis: The vapor pressure data as a function of temperature can be fitted to empirical equations like the Antoine equation to allow for interpolation.

Surface Tension Measurement

Methodology: Du Noüy Ring Tensiometer

The Du Noüy ring method is a common technique for measuring the surface tension of liquids. [17][18][19][20]

Apparatus:

- Tensiometer with a platinum-iridium ring
- Sample vessel
- Constant temperature jacket or bath



Procedure:

- Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
- Sample Preparation: The sample vessel is filled with **propyl propionate**, and the temperature is allowed to equilibrate.
- Measurement: The platinum ring is cleaned and then immersed in the liquid. The ring is then slowly pulled through the liquid surface. The force required to detach the ring from the surface is measured by the tensiometer.
- Calculation: The surface tension is calculated from the maximum force recorded, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for determining the heat capacity of liquids.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Reference material with known heat capacity (e.g., sapphire)

Procedure:

- Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to establish a baseline.
- Reference Sample Measurement: A reference material (e.g., a sapphire disc of known mass) is placed in the sample pan, and the temperature program is run again.



- Sample Measurement: A known mass of **propyl propionate** is hermetically sealed in a sample pan. The temperature program is run for the sample.
- Calculation: The heat flow difference between the sample and the reference is measured as
 a function of temperature. The specific heat capacity of the propyl propionate is then
 calculated by comparing its heat flow to that of the sapphire standard at the same
 temperature, taking into account the masses of the sample and the standard.

Thermal Conductivity Measurement

Methodology: Transient Hot-Wire Method

The transient hot-wire method is a precise and rapid technique for measuring the thermal conductivity of liquids.[21][22][23][24][25]

Apparatus:

- Transient hot-wire apparatus (including a thin platinum wire)
- Sample cell
- Constant temperature bath
- · Data acquisition system

Procedure:

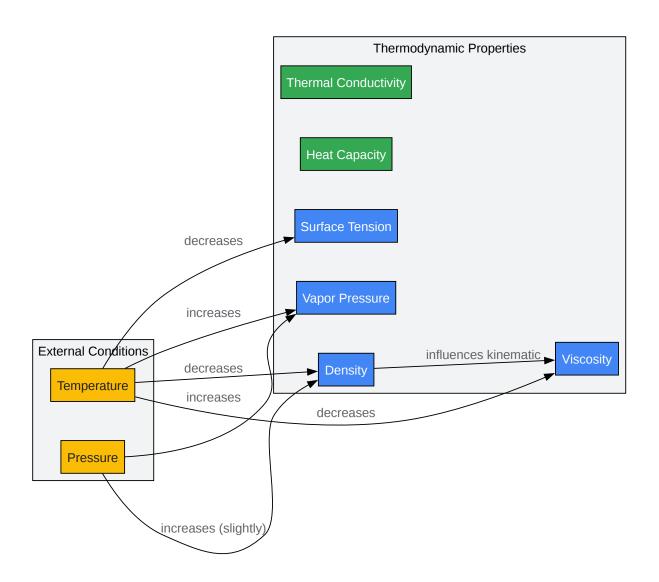
- Sample Preparation: The sample cell is filled with propyl propionate, and the platinum wire
 is fully immersed. The cell is placed in a constant temperature bath to reach thermal
 equilibrium.
- Measurement: A step-wise electrical current is passed through the platinum wire, causing it
 to heat up. The change in the wire's resistance over a short period (typically a few seconds)
 is measured. This resistance change is directly related to the temperature rise of the wire.
- Calculation: The thermal conductivity of the liquid is determined from the rate of temperature increase of the wire. The method relies on the principle that the rate at which the wire heats up is inversely proportional to the thermal conductivity of the surrounding fluid.



Interrelation of Thermodynamic Properties

The thermodynamic properties of a liquid are interconnected and are influenced by external factors such as temperature and pressure. The following diagram illustrates these fundamental relationships for **propyl propionate**.





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Caption: Logical relationships between key thermodynamic properties of liquid **propyl propionate** and external conditions.



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